Myricitrin

Catalog No.
S536506
CAS No.
17912-87-7
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricitrin

CAS Number

17912-87-7

Product Name

Myricitrin

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1

InChI Key

DCYOADKBABEMIQ-OWMUPTOHSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC(O)=C(O)C(O)=C3)OC4=CC(O)=CC(O)=C14

Solubility

Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Synonyms

3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside, myricitrin

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Description

The exact mass of the compound Myricetrin is 464.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies indicate Myricetin may have anti-cancer properties. It has been shown to induce cell death (apoptosis) in various cancer cell lines, including colon, skin, and liver cancers [1, 2, 3]. Myricetin may work by affecting several cellular pathways involved in cancer development and progression [1, 2, 3].

Further Reading:

  • Myricetin: A comprehensive review on its biological potentials 1: )
  • Myricetin: A review of the most recent research 2: )
  • Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications 3:

Anti-Inflammatory and Antioxidant Effects

Myricetin exhibits anti-inflammatory and antioxidant properties [1, 2]. It may help reduce inflammation by modulating the activity of specific molecules involved in the inflammatory response [1, 2]. Additionally, Myricetin's antioxidant properties may protect cells from damage caused by free radicals [1, 2]. These properties suggest Myricetin could be beneficial in conditions like inflammatory bowel disease, arthritis, and neurodegenerative diseases [1, 2].

Further Reading:

  • Myricetin: A comprehensive review on its biological potentials 1: )
  • Myricetin: A review of the most recent research 2: )

Other Potential Applications

Research is ongoing to explore Myricetin's potential applications in other areas, including:

  • Neuroprotective effects: Myricetin may help protect brain cells from damage and improve cognitive function [2].
  • Diabetes management: Myricetin may help regulate blood sugar levels [2].
  • Cardiovascular health: Myricetin may help protect against heart disease [2].

Further Reading:

  • Myricetin: A review of the most recent research 2: )

Myricitrin is a glycosyloxyflavone, specifically a flavonoid that consists of myricetin linked to an alpha-L-rhamnopyranosyl residue at position 3 through a glycosidic bond. The chemical formula for myricitrin is C21H20O12, and it has a molecular weight of approximately 432.38 g/mol . This compound is naturally occurring and can be found in various plants, particularly in fruits, vegetables, nuts, and beverages like tea and red wine. Myricitrin is part of a larger group of flavonoids known for their diverse biological activities.

The mechanism of action for Myricetrin's various effects is still being elucidated. Here are some potential mechanisms based on current research:

  • Anti-Allergic Activity: Myricetrin might inhibit the release of inflammatory mediators involved in allergic reactions [].
  • Anti-Inflammatory Activity: It may act by suppressing the activity of enzymes like protein kinase C, which play a role in inflammation [].
  • Neuroprotective Activity: Myricetrin's antioxidant properties and ability to modulate specific signaling pathways might contribute to its neuroprotective effects.
Typical of flavonoids. It can participate in oxidation-reduction reactions due to the presence of hydroxyl groups, which can donate electrons. Myricitrin is also susceptible to hydrolysis, which can lead to the release of myricetin and rhamnose. In biological systems, myricitrin can be metabolized into myricetin, which exhibits different reactivity profiles .

In studies involving myricetin, it has been observed that under certain conditions (such as in the presence of transition metals), myricetin can act as a pro-oxidant, leading to the generation of reactive oxygen species and subsequent oxidative stress .

Myricitrin exhibits a range of biological activities attributed to its flavonoid structure. Research indicates that it possesses antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage . Additionally, myricitrin has been shown to have anti-inflammatory, antimicrobial, and antidiabetic effects. It enhances insulin sensitivity and glucose utilization, making it beneficial in managing conditions like diabetes .

Moreover, myricitrin's interactions with DNA suggest potential roles in cancer prevention by inhibiting mutagenesis caused by carcinogenic compounds . Its ability to modulate various biochemical pathways highlights its therapeutic potential.

Myricitrin can be synthesized through several methods:

  • Natural Extraction: Isolation from plant sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where myricetin is reacted with rhamnose derivatives under acidic or enzymatic conditions.
  • Biotransformation: Using microorganisms or enzymes to convert precursors into myricitrin through biocatalytic processes.

These methods allow for the production of myricitrin with varying degrees of purity and yield depending on the source and technique used.

Myricitrin has several applications:

  • Nutraceuticals: Used in dietary supplements for its health benefits.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against diabetes and other metabolic disorders.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.
  • Food Industry: Acts as a natural preservative due to its antimicrobial activity.

These applications leverage its health benefits and functional properties as a natural compound.

Studies on myricitrin's interactions reveal its complex behavior in biological systems:

  • Antioxidant Interactions: Myricitrin interacts with various cellular components to mitigate oxidative stress. It has been shown to enhance the activity of endogenous antioxidants like glutathione .
  • Metal Ion Interactions: Myricitrin can chelate metal ions such as iron, which may influence its pro-oxidant activities under certain conditions .
  • Drug Interactions: Research indicates that myricitrin may modulate the pharmacokinetics of certain drugs by affecting metabolic enzymes or transport proteins .

These interactions are crucial for understanding both the therapeutic potential and safety profile of myricitrin.

Several compounds share structural similarities with myricitrin, notably within the flavonoid class:

CompoundStructureUnique Features
MyricetinC15H10O8Parent compound; exhibits strong antioxidant activity.
QuercetinC15H10O7Known for anti-inflammatory properties; lacks rhamnose attachment.
FisetinC15H10O5Exhibits neuroprotective effects; less hydroxylation than myricetin.
RutinC21H20O10Contains a quercetin backbone; widely studied for cardiovascular benefits.
KaempferolC15H10O6Similar structure; known for anti-cancer properties but different glycosylation pattern.

Myricitrin's unique feature lies in its glycosylation with rhamnose, which influences its solubility, bioavailability, and biological activity compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Light yellow powder or mass, Slight bayberry aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

194-197°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z0ZO61WPJ

Other CAS

17912-87-7

Wikipedia

Myricitrin

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1. Aderogba, M.A., Ndhlala, A.R., Rengasamy, K.R., et al. Antimicrobial and selected in vitro enzyme inhibitory effects of leaf extracts, flavonols and indole alkaloids isolated from Croton menyharthii Molecules 18(10), 12633-12644 (2013).
2. Shimosaki, S., Tsurunaga, Y., Itamura, H., et al. Anti-allergic effect of the flavonoid myricitrin from Myrica rubra leaf extracts in vitro and in vivo Nat. Prod. Res. 25(4), 374-380 (2011).

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